![molecular formula C20H14F3N3O2S B5531168 4-hydroxy-9-phenyl-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5531168.png)
4-hydroxy-9-phenyl-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one
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Overview
Description
Compounds like 4-hydroxy-9-phenyl-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one belong to a category of fused heterocycles, such as pyrimido[4,5-b]quinolines and their thio analogues, recognized for their synthetic versatility and potential in biological applications (R. Nandha kumar et al., 2001). These compounds are synthesized starting from 1,3-diaryl barbituric acid or its thio analogues, showcasing the importance of barbituric acids as precursors in the synthesis of complex heterocyclic structures.
Synthesis Analysis
The synthesis of similar complex heterocycles often involves multi-step reactions under specific conditions. For instance, the synthesis of pyrimido[4,5-b]quinolines involves heating a mixture of 1,3-diphenyl barbituric acid and anthranilic acid in the presence of polyphosphoric acid, yielding the desired product with good yields (R. Nandha kumar et al., 2001). This highlights the role of specific reagents and conditions in facilitating the construction of complex heterocycles.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by detailed spectroscopic analysis, including IR, NMR, and mass spectrometry. These analyses confirm the presence of key functional groups and the overall molecular architecture, essential for understanding their chemical behavior and potential biological activity (R. Nandha kumar et al., 2001).
properties
IUPAC Name |
6-phenyl-9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S/c21-20(22,23)14-11-8-10(9-4-2-1-3-5-9)6-7-12(11)24-18-13(14)15-16(29-18)17(27)26-19(28)25-15/h1-5,10H,6-8H2,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMWFMWMPRERPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=C4C5=C(C(=O)NC(=O)N5)SC4=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione |
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